NSC 663284 is a synthetic quinolinedione compound identified through the National Cancer Institute's (NCI) compound library screening. [] It has primarily been investigated for its potent and selective inhibitory activity against the Cdc25 family of dual-specificity phosphatases. [, , , , ] Cdc25 phosphatases play a critical role in regulating the cell cycle, and their overexpression is linked to various cancers. [, ] Therefore, NSC 663284 is considered a valuable tool in studying Cdc25 function and a potential lead compound for developing novel anticancer therapies. [, , , ]
NSC 663284 is characterized by a quinolinedione core structure with a chlorine atom at position 6 and a 2-(morpholin-4-yl)ethylamino substituent at position 7. [, ] This structure is crucial for its interaction with the active site of Cdc25 phosphatases. [, ] Specifically, computational studies and mass spectrometry analysis have shown that NSC 663284 binds to the active site loop HCEFSSER of Cdc25A, interacting with one of the serine residues. [] The presence of an electron-deficient 7-position on the quinolinedione ring, facilitated by the chlorine atom, is believed to be essential for potent inhibitory activity. []
NSC 663284 exhibits redox cycling properties, undergoing reduction in the presence of reducing agents like dithiothreitol (DTT). [] This redox cycling leads to the generation of hydrogen peroxide (H2O2), which can contribute to its cellular effects. [] Additionally, NSC 663284 can directly interact with and irreversibly oxidize the catalytic cysteine residue of Cdc25B, converting it to a sulfonic acid (SO3) form. [] This oxidative modification is thought to be a key mechanism underlying its inhibitory action on Cdc25 phosphatases. [, ]
NSC 663284 acts primarily as a potent and selective inhibitor of Cdc25 phosphatases, specifically targeting Cdc25A, Cdc25B, and Cdc25C. [, , , , , ] It exhibits mixed competitive kinetics against these enzymes. [] The compound binds to the active site of Cdc25 phosphatases, effectively blocking the dephosphorylation and activation of cyclin-dependent kinases (CDKs). [, ] This inhibition leads to cell cycle arrest at the G1 and G2/M phases. [, , ] NSC 663284 has also been shown to induce apoptosis in certain cancer cell lines. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: